molecular formula C17H26N4O2 B2968187 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one CAS No. 2380169-09-3

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2968187
CAS No.: 2380169-09-3
M. Wt: 318.421
InChI Key: HQWQDSCKNPGZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of ethyl acetoacetate with guanidine in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one
  • 4-({4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one
  • 4-({4-[(5-Butylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one

Uniqueness

The uniqueness of 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-3-13-9-18-17(19-10-13)23-15-4-6-21(7-5-15)12-14-8-16(22)20(2)11-14/h9-10,14-15H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWQDSCKNPGZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3CC(=O)N(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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